molecular formula C12H18BNO2 B14072320 (3-Methyl-4-(piperidin-4-yl)phenyl)boronic acid

(3-Methyl-4-(piperidin-4-yl)phenyl)boronic acid

Cat. No.: B14072320
M. Wt: 219.09 g/mol
InChI Key: OTEHNTHCYXUHME-UHFFFAOYSA-N
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Description

(3-Methyl-4-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid derivative to couple with an aryl halide. The general reaction conditions include the use of a base (such as potassium carbonate) and a solvent (such as toluene or ethanol) under mild temperatures .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-4-(piperidin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of (3-Methyl-4-(piperidin-4-yl)phenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H18BNO2

Molecular Weight

219.09 g/mol

IUPAC Name

(3-methyl-4-piperidin-4-ylphenyl)boronic acid

InChI

InChI=1S/C12H18BNO2/c1-9-8-11(13(15)16)2-3-12(9)10-4-6-14-7-5-10/h2-3,8,10,14-16H,4-7H2,1H3

InChI Key

OTEHNTHCYXUHME-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2CCNCC2)C)(O)O

Origin of Product

United States

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